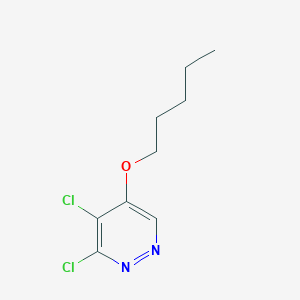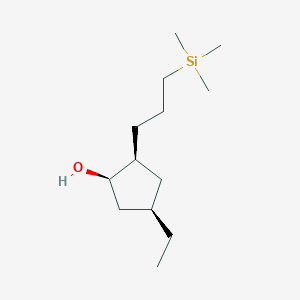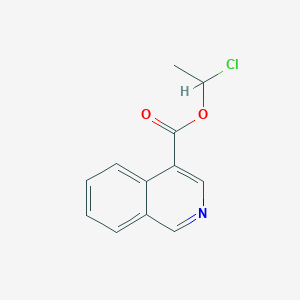
3,4-Dichloro-5-(pentyloxy)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-5-(pentyloxy)pyridazine is an organic compound with the molecular formula C9H12Cl2N2O. It is a derivative of pyridazine, characterized by the presence of two chlorine atoms and a pentyloxy group attached to the pyridazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(pentyloxy)pyridazine typically involves the reaction of 3,4-dichloropyridazine with pentanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the pentyloxy group. Common bases used in this reaction include sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichloro-5-(pentyloxy)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the chlorine atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyridazine derivatives.
Oxidation: Formation of pyridazine oxides.
Reduction: Formation of dechlorinated pyridazine derivatives.
Applications De Recherche Scientifique
3,4-Dichloro-5-(pentyloxy)pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cardiovascular and neurological disorders.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-5-(pentyloxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the pentyloxy group can influence its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichloropyridazine: Lacks the pentyloxy group, making it less hydrophobic.
5-(Pentyloxy)pyridazine: Lacks the chlorine atoms, affecting its reactivity.
3,4-Dichloro-6-(pentyloxy)pyridazine: Similar structure but with different substitution pattern.
Uniqueness
3,4-Dichloro-5-(pentyloxy)pyridazine is unique due to the specific positioning of the chlorine atoms and the pentyloxy group, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
1346698-04-1 |
|---|---|
Formule moléculaire |
C9H12Cl2N2O |
Poids moléculaire |
235.11 g/mol |
Nom IUPAC |
3,4-dichloro-5-pentoxypyridazine |
InChI |
InChI=1S/C9H12Cl2N2O/c1-2-3-4-5-14-7-6-12-13-9(11)8(7)10/h6H,2-5H2,1H3 |
Clé InChI |
DWZBBDRLTPUVCL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CN=NC(=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-N-cyclopropyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11875971.png)

![5-Oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide](/img/structure/B11875993.png)

![2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11876004.png)


![7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11876030.png)



